molecular formula C13H21NO B13072967 1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one

1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one

Katalognummer: B13072967
Molekulargewicht: 207.31 g/mol
InChI-Schlüssel: NJGHHPJXUNIBAS-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{Bicyclo[222]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one is a complex organic compound featuring a bicyclic structure

Vorbereitungsmethoden

The synthesis of 1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one involves several steps. One common synthetic route includes the reaction of bicyclo[2.2.2]octan-2-ylamine with dimethylamine and an appropriate alkylating agent under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Analyse Chemischer Reaktionen

1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or alkyl halides, forming substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise effects at the molecular level.

Vergleich Mit ähnlichen Verbindungen

1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one can be compared with other similar compounds, such as:

    1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst in organic synthesis.

    Bicyclo[3.2.1]octane: Another bicyclic compound with distinct chemical properties.

    Quinuclidine: A bicyclic amine with applications in medicinal chemistry.

The uniqueness of this compound lies in its specific structure and the resulting chemical reactivity, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C13H21NO

Molekulargewicht

207.31 g/mol

IUPAC-Name

(E)-1-(2-bicyclo[2.2.2]octanyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C13H21NO/c1-14(2)8-7-13(15)12-9-10-3-5-11(12)6-4-10/h7-8,10-12H,3-6,9H2,1-2H3/b8-7+

InChI-Schlüssel

NJGHHPJXUNIBAS-BQYQJAHWSA-N

Isomerische SMILES

CN(C)/C=C/C(=O)C1CC2CCC1CC2

Kanonische SMILES

CN(C)C=CC(=O)C1CC2CCC1CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.